molecular formula C16H21N3O2 B2737921 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1235633-74-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No. B2737921
CAS RN: 1235633-74-5
M. Wt: 287.363
InChI Key: OUIMNWOUYWQWMN-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as DPEAA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Synthesis and Characterization

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of interest in the field of chemistry due to its potential in forming coordination complexes with metals. For example, pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity through various in vitro assays. These derivatives form complexes with metals like Co(II) and Cu(II), demonstrating the compound's versatility in forming supramolecular architectures via hydrogen bonding interactions (Chkirate et al., 2019).

Antipsychotic Potential

Research on related pyrazole-acetamide compounds has identified antipsychotic-like properties in behavioral animal tests. These compounds do not interact with dopamine receptors like traditional antipsychotics, suggesting a unique mechanism of action and potential for novel antipsychotic drug development (Wise et al., 1987).

Herbicidal and Insecticidal Activities

Chloroacetamides, including compounds with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, have been used as herbicides to control various weeds in agricultural settings. Their mode of action includes the inhibition of fatty acid synthesis in target plants (Weisshaar & Böger, 1989).

Synthesis of Isoxazolines and Isoxazoles

Compounds derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition reactions have been studied, indicating the chemical versatility and reactivity of pyrazole-acetamide derivatives in creating isoxazolines and isoxazoles with potential biological activities (Rahmouni et al., 2014).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-6-4-5-7-15(12)21-11-16(20)17-8-9-19-14(3)10-13(2)18-19/h4-7,10H,8-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMNWOUYWQWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

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